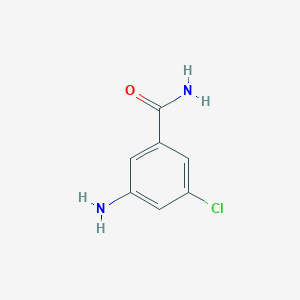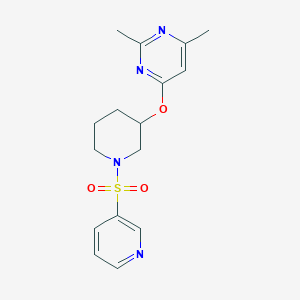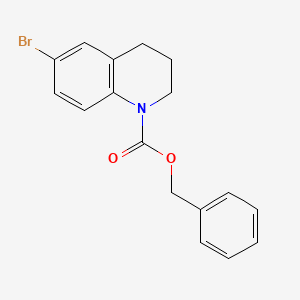
Benzyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate is a chemical compound that has recently gained attention due to its potential applications in scientific research. This compound is a derivative of quinoline, which is a heterocyclic compound that has been extensively studied for its biological activities. Benzyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate is a promising compound for the development of new drugs and therapies due to its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of Benzyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins that are involved in various biological processes. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects
Benzyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and bacteria. It has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Benzyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate is its ease of synthesis and availability. This compound can be synthesized in large quantities and at a relatively low cost. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research and development of Benzyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate. Some of these include:
1. Synthesis of new derivatives with enhanced biological activity or selectivity towards specific targets.
2. Evaluation of the toxicity and safety of this compound in animal models.
3. Investigation of the mechanism of action of this compound at the molecular level.
4. Development of new drug delivery systems that can improve the solubility and bioavailability of this compound.
5. Exploration of the potential applications of this compound in other fields such as materials science and nanotechnology.
Conclusion
Benzyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate is a promising compound for the development of new drugs and therapies due to its unique chemical structure and properties. This compound has several potential applications in scientific research, and further studies are needed to fully understand its mechanism of action and potential uses. The future directions for the research and development of this compound are diverse and exciting, and hold great promise for the advancement of science and medicine.
Méthodes De Synthèse
The synthesis of Benzyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate involves the reaction of 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then isolated and purified using standard techniques such as column chromatography.
Applications De Recherche Scientifique
Benzyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate has several potential applications in scientific research. One of the main areas of interest is its use as a building block for the synthesis of new compounds with biological activity. This compound can be modified to introduce different functional groups that can enhance its activity or selectivity towards specific targets.
Propriétés
IUPAC Name |
benzyl 6-bromo-3,4-dihydro-2H-quinoline-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c18-15-8-9-16-14(11-15)7-4-10-19(16)17(20)21-12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLINVFQAMKMSPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)N(C1)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(2-oxooxazolidin-3-yl)acetamide](/img/structure/B2914256.png)
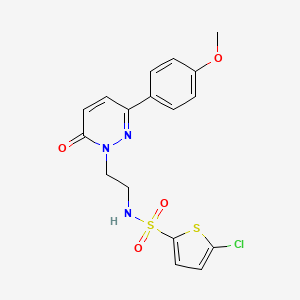
![3-Chloro-2-[3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-3-yl]-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2914259.png)
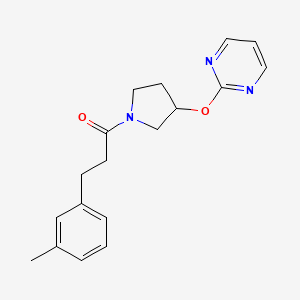
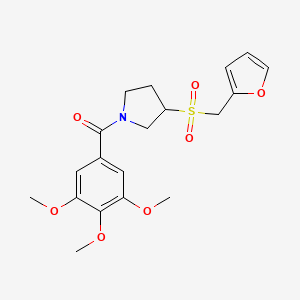
![7-(4-fluorobenzyl)-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![2-(3-bromophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2914268.png)

